molecular formula C10H8O2S B14283979 4-Methyl-2-sulfanyl-7H-1-benzopyran-7-one CAS No. 132220-03-2

4-Methyl-2-sulfanyl-7H-1-benzopyran-7-one

Cat. No.: B14283979
CAS No.: 132220-03-2
M. Wt: 192.24 g/mol
InChI Key: MXLXBGBWTONSTK-UHFFFAOYSA-N
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Description

4-Methyl-2-sulfanyl-7H-1-benzopyran-7-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-sulfanyl-7H-1-benzopyran-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 4-methyl-2-hydroxyacetophenone and thiourea as starting materials. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired benzopyran compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-sulfanyl-7H-1-benzopyran-7-one undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitro-substituted benzopyrans.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-sulfanyl-7H-1-benzopyran-7-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-sulfanyl-7H-1-benzopyran-7-one stands out due to its unique sulfanyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-hydroxy-4-methylchromene-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S/c1-6-4-10(13)12-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLXBGBWTONSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)OC2=C1C=CC(=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90570702
Record name 4-Methyl-2-sulfanyl-7H-1-benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132220-03-2
Record name 4-Methyl-2-sulfanyl-7H-1-benzopyran-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90570702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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